dimethyl 1-{1-[(4-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{1-[(4-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHYL 1-{1-[(4-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and acyl chlorides.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.
Methoxylation: The methoxy group is added using methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups based on the nucleophile used.
Scientific Research Applications
4,5-DIMETHYL 1-{1-[(4-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Chemistry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{1-[(4-METHOXYPHENYL)CARBAMOYL]PROPYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Carbamoyl-Substituted Triazoles: Compounds with carbamoyl groups attached to the triazole ring.
Uniqueness:
Structural Features: The presence of both dimethyl and methoxyphenyl groups makes this compound unique compared to other triazole derivatives.
Biological Activity: Its specific combination of functional groups may result in distinct biological activities and applications.
Properties
Molecular Formula |
C17H20N4O6 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
dimethyl 1-[1-(4-methoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C17H20N4O6/c1-5-12(15(22)18-10-6-8-11(25-2)9-7-10)21-14(17(24)27-4)13(19-20-21)16(23)26-3/h6-9,12H,5H2,1-4H3,(H,18,22) |
InChI Key |
UJNQXKZHEDAXAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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